![molecular formula C12H17N3O B3014351 (1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1340318-89-9](/img/structure/B3014351.png)
(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol" is a chiral azabicyclooctane derivative. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can provide insights into the synthesis, molecular structure, and chemical properties of related compounds.
Synthesis Analysis
The synthesis of chiral azabicyclooctane derivatives is a topic of interest due to their potential applications in medicinal chemistry. For instance, the synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer is described as an efficient process, where the resulting B-methyloxazaborolidine derivatives serve as catalysts for the enantioselective reduction of various ketones to chiral secondary alcohols . Similarly, the synthesis of (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane is achieved starting from 4-piperidone, involving a key step of preparing and resolving a piperidin-4-ylacetic acid . These methods could potentially be adapted for the synthesis of "(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol".
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is characterized by the presence of a nitrogen atom within the bicyclic framework, which can impart significant chiral properties to the molecule. The absolute configurations of such compounds can be determined using spectroscopic methods such as 1H-NMR, as demonstrated in the synthesis of various chiral pyrrolidine derivatives . This information is crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
The chemical reactivity of azabicyclooctane derivatives is influenced by their chiral centers and the presence of functional groups. The B-methyloxazaborolidine derivatives mentioned in paper are shown to catalyze enantioselective syntheses, indicating that the azabicyclooctane core can participate in or facilitate stereoselective reactions. This suggests that "(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol" may also be involved in similar enantioselective chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclooctane derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the specific properties of "(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol" are not detailed in the provided papers, the studies of related compounds suggest that these properties can be finely tuned by modifying the substituents on the azabicyclooctane core . For instance, the introduction of a pyrazinyl group, as seen in paper , could affect the compound's binding affinity to biological receptors and its overall pharmacokinetic profile.
Applications De Recherche Scientifique
Stereoselective Synthesis and Medicinal Chemistry Applications
Research has delved into the stereoselective synthesis of active metabolites related to potent kinase inhibitors, demonstrating the compound's relevance in the development of therapeutic agents. For instance, the synthesis and stereochemical determination of active metabolites of potent PI3 kinase inhibitors highlight its significance in drug development processes. This involves stereospecific hydroboration and oxidation-reduction sequences to achieve the desired stereochemistry, proving the compound's utility in synthesizing enantiomerically pure substances for medical research (Chen et al., 2010).
Advanced Organic Synthesis Techniques
The compound also serves as a cornerstone in advanced organic synthesis, facilitating the creation of structurally complex and biologically significant molecules. For example, its involvement in the diastereo- and enantioselective synthesis of bicyclic derivatives underscores its importance in producing compounds with high stereochemical fidelity, which are crucial in drug discovery and synthetic biology (Enders et al., 1999).
Potential for Substance P Antagonists
Additionally, research into the stereoselective conversion of related compounds into piperidine derivatives highlights the potential for discovering new Substance P antagonists, a class of compounds with significant therapeutic potential for treating pain, depression, and anxiety. This involves complex chemical transformations, demonstrating the compound's role in generating novel pharmacological agents (Rogiers et al., 2001).
Catalysis and Polymer Science
The compound's utility extends to catalysis and polymer science, where its derivatives facilitate unique polymerization reactions, leading to novel materials with potential applications in biotechnology and materials science. For example, cationic oligomerization of bicyclic oxalactam showcases the compound's role in synthesizing polymers with unique structural features, which could have implications for developing new biomaterials (Hashimoto et al., 1984).
Orientations Futures
Propriétés
IUPAC Name |
8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12-5-10-1-2-11(6-12)15(10)8-9-7-13-3-4-14-9/h3-4,7,10-12,16H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSYWRACOGHQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=NC=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)
![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)
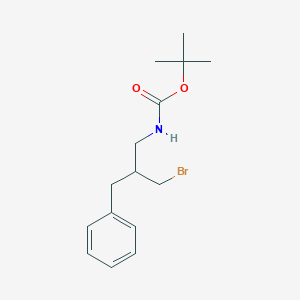
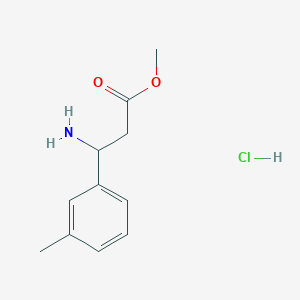
![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)

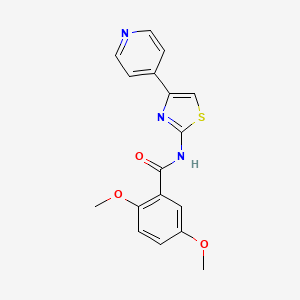
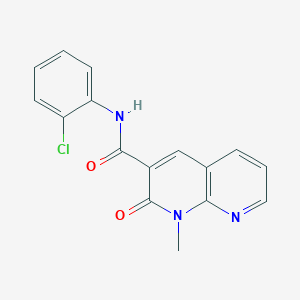
![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)
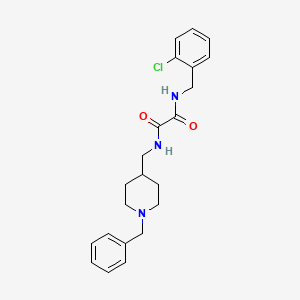
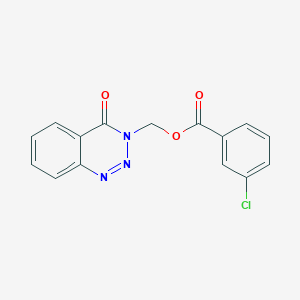
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)